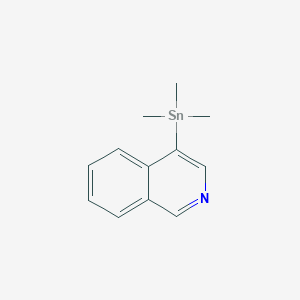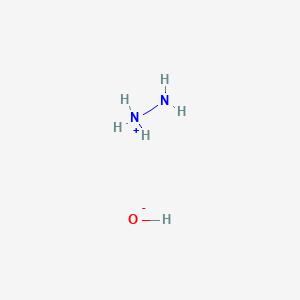![molecular formula C10H11N3O2 B8749136 Ethyl 2-(2H-pyrazolo[3,4-b]pyridin-2-yl)acetate CAS No. 918485-26-4](/img/structure/B8749136.png)
Ethyl 2-(2H-pyrazolo[3,4-b]pyridin-2-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(2H-pyrazolo[3,4-b]pyridin-2-yl)acetate is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring.
Méthodes De Préparation
The synthesis of Ethyl 2-(2H-pyrazolo[3,4-b]pyridin-2-yl)acetate typically involves the reaction of 5-aminopyrazole with diethyl ethoxy methylenemalonate under specific conditions . This method is known for its efficiency and extensibility, making it a common approach for constructing this heterocyclic system. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
Ethyl 2-(2H-pyrazolo[3,4-b]pyridin-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazolopyridine core.
Substitution: Substitution reactions, particularly at the nitrogen atoms or the aromatic ring, are common. .
Applications De Recherche Scientifique
Ethyl 2-(2H-pyrazolo[3,4-b]pyridin-2-yl)acetate has several scientific research applications:
Mécanisme D'action
The mechanism of action of Ethyl 2-(2H-pyrazolo[3,4-b]pyridin-2-yl)acetate involves its interaction with specific molecular targets, such as kinases. The pyrazolopyridine core allows for hydrogen bonding and π–π stacking interactions with amino acid residues in the active site of the target enzyme . This interaction inhibits the enzyme’s activity, leading to downstream effects such as cell cycle arrest and apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Ethyl 2-(2H-pyrazolo[3,4-b]pyridin-2-yl)acetate can be compared with other pyrazolopyridine derivatives:
1H-Pyrazolo[3,4-b]pyridines: These compounds have a similar core structure but differ in the position of the nitrogen atoms and substituents.
Pyrazoloquinolines: These compounds have an additional fused ring, which can alter their chemical properties and biological activities.
Pyrazolopyrimidines: These compounds have a pyrimidine ring instead of a pyridine ring, leading to different interactions with biological targets.
This compound is unique due to its specific substitution pattern and the presence of the ethyl ester group, which can influence its solubility and reactivity .
Propriétés
Numéro CAS |
918485-26-4 |
|---|---|
Formule moléculaire |
C10H11N3O2 |
Poids moléculaire |
205.21 g/mol |
Nom IUPAC |
ethyl 2-pyrazolo[3,4-b]pyridin-2-ylacetate |
InChI |
InChI=1S/C10H11N3O2/c1-2-15-9(14)7-13-6-8-4-3-5-11-10(8)12-13/h3-6H,2,7H2,1H3 |
Clé InChI |
GYSLXELRXZMTES-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CN1C=C2C=CC=NC2=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(hydroxymethyl)-3-methylphenyl]acetamide](/img/structure/B8749069.png)




![4-bromo-N-[(2-chlorophenyl)methyl]benzamide](/img/structure/B8749098.png)







